molecular formula C5H9NO3S B1683173 Tiopronin CAS No. 1953-02-2

Tiopronin

Cat. No.: B1683173
CAS No.: 1953-02-2
M. Wt: 163.20 g/mol
InChI Key: YTGJWQPHMWSCST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Tiopronin, a prescription thiol drug, is primarily used in the treatment of severe homozygous cystinuria . Patients with cystinuria excrete high levels of cystine in their urine and are at risk for kidney stone formation . The primary target of this compound is the cystine that is present in high levels in the urine of these patients .

Mode of Action

This compound works by undergoing a thiol-disulfide exchange with cystine to form a water-soluble mixed disulfide complex . This interaction reduces the amount of sparingly soluble cystine, thus helping to reduce cystine stone formation .

Biochemical Pathways

The biochemical pathway affected by this compound involves the conversion of cystine, a sparingly soluble compound, into a more soluble mixed disulfide complex . This conversion reduces the supersaturation of urine with endogenous cystine, which is the primary cause of kidney stone formation in patients with cystinuria .

Result of Action

The molecular and cellular effects of this compound’s action result in the reduction of urinary cystine concentrations below the solubility limit . This reduction helps to control the rate of cystine precipitation and excretion, thereby preventing kidney stone formation in patients with severe homozygous cystinuria .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the drug’s efficacy can be influenced by the patient’s hydration status, as increased fluid intake is a non-pharmacological measure often used in conjunction with this compound to prevent kidney stone formation . Additionally, the pH of the urine can affect the solubility of cystine and, consequently, the effectiveness of this compound .

Biochemical Analysis

Biochemical Properties

Tiopronin is an active reducing agent that undergoes a thiol-disulfide exchange with cystine to form a water-soluble mixed disulfide complex . This reaction reduces the amount of sparingly soluble cystine, thereby helping to prevent cystine stone formation .

Cellular Effects

This compound has a significant impact on cellular processes, particularly in patients with cystinuria who excrete high levels of cystine in their urine . By controlling the rate of cystine precipitation and excretion, this compound helps prevent kidney stone formation . It has also been investigated for use in the treatment of arthritis and as a neuroprotective agent in aneurysmal subarachnoid hemorrhage .

Molecular Mechanism

The molecular mechanism of this compound involves a thiol-disulfide exchange with cystine . This reaction forms a more soluble, disulfide-linked, this compound-cysteine complex . By reducing urinary cystine concentrations below the solubility limit, this compound helps reduce cystine stone formation .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings are primarily related to its role in controlling the rate of cystine precipitation and excretion

Dosage Effects in Animal Models

In animal studies, high doses of this compound have been shown to interfere with the maintenance of pregnancy and viability of a fetus . No neural tube defects were detected when this compound was given to mice and rats in doses up to 10 times the highest recommended human dose .

Metabolic Pathways

The principal metabolite of this compound is 2-mercaptopropionic acid (2-MPA) . Approximately 10-15% of the drug is metabolized to 2-MPA via hydrolysis .

Transport and Distribution

This compound undergoes extensive protein binding in plasma . It is thought that this occurs through the formation of a disulfide bridge to the free thiol group of albumin . The volume of distribution of this compound is high at 455 L, indicating that a large portion of the drug is bound to tissues outside plasma .

Comparison with Similar Compounds

Tiopronin is similar to other thiol-containing compounds such as d-penicillamine and captopril . this compound offers several advantages:

List of Similar Compounds

  • d-Penicillamine
  • Captopril
  • Acetylcysteine
  • Glycylglycine
  • Iminodiacetic acid
  • Nitrilotriacetic acid
  • N-Oxalylglycine
  • Bucillamine
  • Oxalyldiaminopropionic acid
  • gamma-Glutamylcysteine
  • N-Acetylglycinamide

Biological Activity

Tiopronin, chemically known as N-(3-mercaptopropanoyl) glycine, is a thiol-containing compound primarily used in the treatment of cystinuria. Its biological activity extends beyond its primary indication, showcasing potential benefits in various conditions, including cancer and liver diseases. This article delves into the diverse biological activities of this compound, supported by research findings, case studies, and data tables.

This compound exhibits its biological effects through several mechanisms:

  • Inhibition of Glutathione Peroxidase (GPx) :
    • This compound selectively inhibits GPx enzymes (GPx 1-4), which are crucial for detoxifying hydrogen peroxide and organic hydroperoxides. This inhibition leads to increased levels of reactive oxygen species (ROS) in multidrug-resistant (MDR) cancer cells, contributing to their selective death .
  • Antioxidant Properties :
    • The compound acts as an antioxidant by scavenging ROS, thereby reducing oxidative stress and protecting against cellular damage. This property is particularly beneficial in conditions like non-alcoholic steatohepatitis, where this compound has demonstrated protective effects by regulating lipid metabolism and enhancing antioxidant enzyme activities .
  • Chelation Activity :
    • This compound's thiol group allows it to chelate heavy metals, which can be useful in treating metal toxicity and related pathologies.

Cystinuria Treatment

This compound is primarily indicated for cystinuria management. A study involving patients with cystinuria showed that this compound significantly improved health-related quality of life (HRQoL) compared to those not receiving the treatment. The results indicated better scores across multiple domains on the SF-36v2 and WISQOL questionnaires, demonstrating its effectiveness in managing symptoms associated with cystine stone formation .

Domain This compound Group Non-Tiopronin Group P-Value
Role Physical47.243.9<0.001
Bodily Pain46.342.3<0.001
General Health45.142.3<0.001
Vitality48.245.3<0.001
Social Functioning47.643.9<0.001
Role Emotional47.745.3<0.001

Neuroprotection

In a Phase I clinical trial, this compound was evaluated as a potential neuroprotective agent following aneurysmal subarachnoid hemorrhage (aSAH). The study concluded that this compound administration was safe and well-tolerated without significant adverse effects . Further research is planned to explore its efficacy in this context.

Case Studies

  • Cystinuria Management :
    • A patient with cystinuria had her this compound dosage adjusted to control urinary cystine levels effectively, leading to significant symptom relief and improved quality of life over several months .
  • Minimal Change Disease :
    • A rare case reported a patient developing minimal change disease after six months of this compound treatment for drug-induced liver injury; symptoms resolved promptly upon discontinuation of the drug .

Properties

IUPAC Name

2-(2-sulfanylpropanoylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3S/c1-3(10)5(9)6-2-4(7)8/h3,10H,2H2,1H3,(H,6,9)(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTGJWQPHMWSCST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC(=O)O)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4023678
Record name Tiopronin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4023678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Kidney stones form when the solubility limit is exceeded and urine becomes supersaturated with endogenous cystine. Tiopronin is an active reducing agent which undergoes a thiol-disulfide exchange with cystine to form a water-soluble mixed disulfide complex. Thus, the amount of sparingly soluble cystine is reduced. By reducing urinary cystine concentrations below the solubility limit, tiopronin helps reduce cystine stone formation.
Record name Tiopronin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06823
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

1953-02-2
Record name Tiopronin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1953-02-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tiopronin [INN:DCF:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001953022
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tiopronin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06823
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name tiopronin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760416
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Tiopronin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4023678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tiopronin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.163
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TIOPRONIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C5W04GO61S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tiopronin
Reactant of Route 2
Reactant of Route 2
Tiopronin
Reactant of Route 3
Tiopronin
Reactant of Route 4
Reactant of Route 4
Tiopronin
Reactant of Route 5
Tiopronin
Reactant of Route 6
Reactant of Route 6
Tiopronin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.